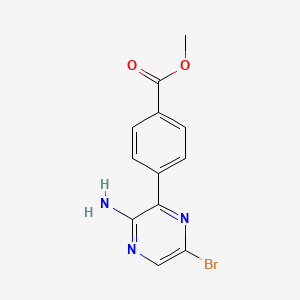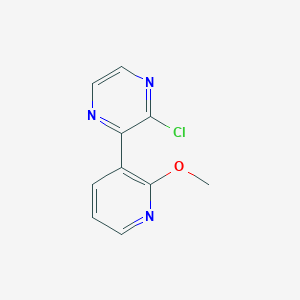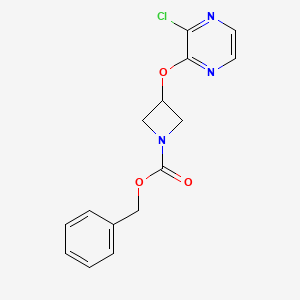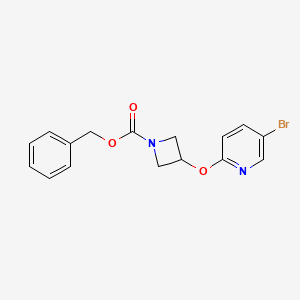
(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves the reaction of 2-(cyclopropylmethoxy)-6-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: NaOMe in methanol at reflux temperature.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-6-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-6-fluorobenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-6-fluorophenylmethane.
Substitution: 2-(Cyclopropylmethoxy)-6-methoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications could include anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(2-(Cyclopropylmethoxy)-4-fluorophenyl)methanol: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.
(2-(Cyclopropylmethoxy)-6-chlorophenyl)methanol: Substitution of fluorine with chlorine, which may affect its chemical behavior and biological activity.
Uniqueness
(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The combination of the cyclopropylmethoxy group and fluorine substitution provides a distinct profile that sets it apart from similar compounds.
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)-6-fluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWJWHWMVVEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














